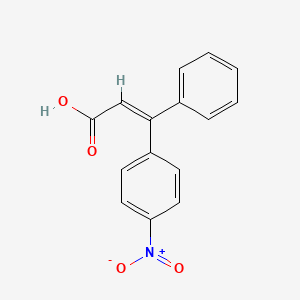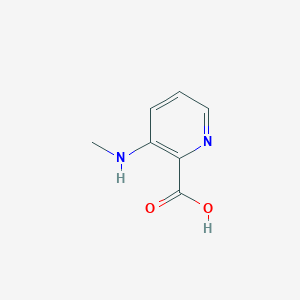
(7-(Benzyloxy)isoquinolin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(Benzyloxy)isoquinolin-3-yl)methanamine: is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a benzyloxy group at the 7th position and a methanamine group at the 3rd position of the isoquinoline ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-(Benzyloxy)isoquinolin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Benzyloxy Substitution: The isoquinoline undergoes a substitution reaction where a benzyloxy group is introduced at the 7th position. This can be achieved using benzyl alcohol in the presence of a suitable catalyst.
Methanamine Introduction: The final step involves the introduction of the methanamine group at the 3rd position. This can be done using a reductive amination reaction with formaldehyde and ammonia or a primary amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are chosen to facilitate large-scale production while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (7-(Benzyloxy)isoquinolin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced isoquinoline derivatives.
Substitution: It can participate in substitution reactions where the benzyloxy or methanamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper (Cu) catalysts.
Major Products:
Oxidation Products: Oxo derivatives of isoquinoline.
Reduction Products: Reduced isoquinoline derivatives.
Substitution Products: Isoquinoline derivatives with different functional groups replacing the benzyloxy or methanamine groups.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (7-(Benzyloxy)isoquinolin-3-yl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to understand the behavior of isoquinoline derivatives in biological systems.
Medicine:
Drug Development:
Industry:
Chemical Manufacturing: The compound is used in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (7-(Benzyloxy)isoquinolin-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. The benzyloxy and methanamine groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
(7-Methoxyisoquinolin-3-yl)methanamine: Similar structure but with a methoxy group instead of a benzyloxy group.
(7-Hydroxyisoquinolin-3-yl)methanamine: Similar structure but with a hydroxy group instead of a benzyloxy group.
(7-Ethoxyisoquinolin-3-yl)methanamine: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness:
Benzyloxy Group: The presence of the benzyloxy group at the 7th position provides unique chemical properties and reactivity compared to other similar compounds.
Methanamine Group: The methanamine group at the 3rd position enhances its potential for biological activity and interaction with molecular targets.
Propriétés
Formule moléculaire |
C17H16N2O |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(7-phenylmethoxyisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C17H16N2O/c18-10-16-8-14-6-7-17(9-15(14)11-19-16)20-12-13-4-2-1-3-5-13/h1-9,11H,10,12,18H2 |
Clé InChI |
RDVDPTGFYUQZLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=CN=C(C=C3C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


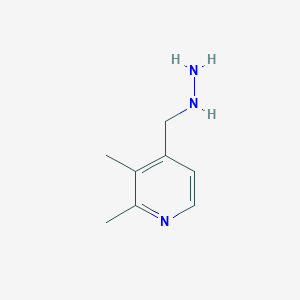
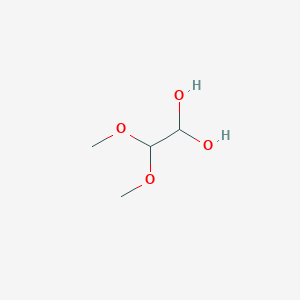
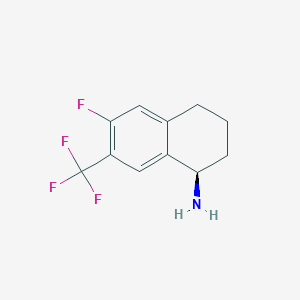

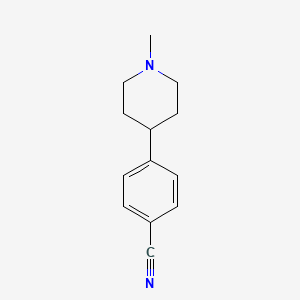

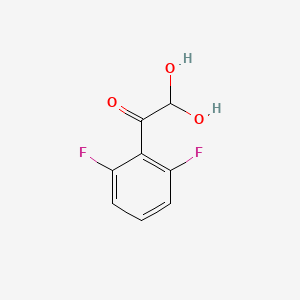
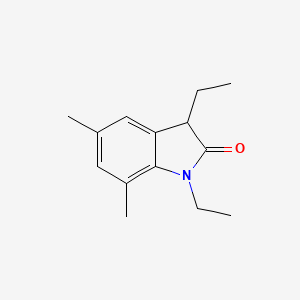
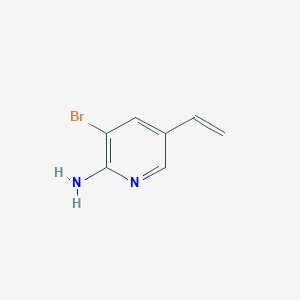
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
